Fucosterol

Beschreibung

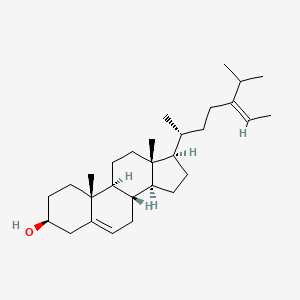

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKOCHBMDKEJ-WGMIZEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904509 | |

| Record name | Isofucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isofucosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-14-1, 18472-36-1 | |

| Record name | Isofucosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofucosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta5-Avenosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isofucosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fucosterol Occurrence, Isolation, and Characterization Methodologies

Natural Sources of Fucosterol (B1670223) in Biological Systems

This compound is primarily isolated from algae, seaweed, and diatoms. nih.govmedchemexpress.commedchemexpress.cnmdpi.com These marine organisms represent significant natural reservoirs of this compound.

This compound in Marine Macroalgae Species

Marine macroalgae, commonly known as seaweeds, are a major source of this compound. nih.govmdpi.commdpi.com They are categorized into three main classes based on their pigmentation: brown algae (Phaeophyceae), green algae (Chlorophyta), and red algae (Rhodophyta). researchgate.net

Brown algae are considered primary and major sources of this compound. myrevea.commdpi.commdpi.comresearchgate.netencyclopedia.pubmdpi.commarineagronomy.orgchemfaces.comd-nb.inforesearchgate.netresearchgate.net this compound is the chief or predominant sterol found in brown algae. marineagronomy.orgchemfaces.comresearchgate.netresearchgate.net

Green algae vary in their sterol types, and while their sterol composition can be heterogeneous, some species contain this compound. encyclopedia.pubmdpi.comd-nb.inforesearchgate.net

Red algae primarily contain cholesterol as their main sterol. encyclopedia.pubmdpi.commarineagronomy.orgresearchgate.net However, this compound is present in red algae, albeit typically in minor quantities compared to brown algae. encyclopedia.pubmdpi.comresearchgate.net Some species from the genus Gracilaria are examples of red algae containing this compound. celignis.com

Diatoms, which are ubiquitous microalgae, also synthesize an ensemble of sterols, including this compound. nih.govmedchemexpress.commedchemexpress.cnmdpi.comnih.gov

Several specific algal genera and species are recognized for being particularly rich in this compound. These include species within the Sargassum and Ecklonia genera, as well as Pelvetia siliquosa, Desmarestia tabacoides, and Agarum clathratum. researchgate.netmedchemexpress.cnmdpi.commdpi.comresearchgate.netencyclopedia.pubchemfaces.comresearchgate.netresearchgate.netthegoodscentscompany.commdpi.comkoreascience.kroak.go.krkoreascience.krresearchgate.netgoogle.comwikipedia.orgwikidata.orgkoreascience.krnih.govresearchgate.netscribd.comdntb.gov.uakoreascience.krexplorationpub.com

Studies comparing this compound content in various algal species have identified particularly high concentrations in certain brown algae. For instance, a study comparing 11 algal species found that Desmarestia tabacoides and Agarum clathratum had the highest this compound contents. researchgate.netkoreascience.krresearchgate.netkoreascience.kre-fas.org The this compound content in a 70% ethanol (B145695) extract of D. tabacoides was recorded at 81.67 mg/g, followed by A. clathratum at 78.70 mg/g. researchgate.netkoreascience.krresearchgate.netkoreascience.kre-fas.org These levels were approximately four times higher than those found in Sargassum species in the same study. researchgate.nete-fas.org

Sargassum horneri is a well-known edible brown alga abundant in the seas near China, Korea, and Japan, and it is a source of this compound. mdpi.comnih.gov this compound is a principal sterol in brown seaweeds, and it is relatively abundant in Sargassum species. mdpi.com Sargassum fusiforme (formerly Hizikia fusiformis) has been highlighted as a significant marine macroalgal source for this compound in research over the last decade. mdpi.comresearchgate.netresearchgate.net

Pelvetia siliquosa, a marine alga endemic to the Korean peninsula, has also been studied for its this compound content. researchgate.netkoreascience.kroak.go.krkoreascience.kr The content of this compound in P. siliquosa has been quantified using gas chromatography. koreascience.krkoreascience.kr

While brown algae are primary sources, the sterol composition can vary depending on the specific species and environmental conditions. celignis.com

Here is a data table summarizing this compound content in some specific algal species:

| Algal Species | Algae Class | This compound Content (mg/g dry weight or extract) | Reference |

| Desmarestia tabacoides | Brown Algae | 81.67 (70% EtOH extract) | researchgate.netkoreascience.krkoreascience.kre-fas.org |

| Agarum clathratum | Brown Algae | 78.70 (70% EtOH extract) | researchgate.netkoreascience.krkoreascience.kre-fas.org |

| Pelvetia siliquosa | Brown Algae | 0.426 ± 0.012 | koreascience.kr |

| Sargassum miyabei | Brown Algae | Isolated from 70% EtOH extract | researchgate.netkoreascience.kre-fas.org |

| Sargassum fusiforme | Brown Algae | Quantified | researchgate.netresearchgate.net |

| Cystoseira barbata | Brown Algae | 0.02176 ± 0.0001 (μg/g) | marineagronomy.org |

| Sargassum tenerrimum | Brown Algae | Purified as a major metabolite | marineagronomy.org |

| Himanthalia elongata | Brown Algae | 83–97% of total sterol content | marineagronomy.org |

| Undaria pinnatifida | Brown Algae | 83–97% of total sterol content | marineagronomy.org |

| Laminaria ochroleuca | Brown Algae | 83–97% of total sterol content | marineagronomy.org |

Note: Content values may vary depending on extraction methods, geographical location, and growth stage of the algae.

Isolation and characterization of this compound from algae typically involve extraction with solvents such as ethanol, methanol (B129727), or hexane (B92381), followed by chromatographic techniques like silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC). mdpi.comencyclopedia.pubmdpi.comkoreascience.kroak.go.krkoreascience.krgoogle.comresearchgate.nete-fas.orgiomcworld.com Spectroscopic methods such as NMR are used for structural identification. encyclopedia.pubmdpi.comresearchgate.nete-fas.org Gas chromatography (GC) is also employed for quantification and analysis, sometimes after derivatization. koreascience.kroak.go.krkoreascience.kr High-speed countercurrent chromatography (HSCCC) has been reported as an effective method for preparative separation of this compound from P. siliquosa. oak.go.krscribd.com

This compound in Other Organisms (e.g., Higher Plants)

Although this compound is predominantly associated with brown algae, its presence has also been noted in higher plants. thegoodscentscompany.comannualreviews.org Phytosterols (B1254722), including this compound, are naturally occurring compounds exclusive to the plant kingdom. researchgate.net In most higher plants, the primary end products are sterols with a free 3-hydroxyl group, known as free sterols, although they can also exist as conjugates esterified with fatty or phenolic acids. google.com

Studies on the sterols in higher plants have identified this compound, for instance, in pea leaves. researchgate.net The sterol composition in different plant species is genetically determined and can vary considerably. frontiersin.org For example, the model plant Arabidopsis thaliana contains isothis compound, an isomer of this compound, among its sterol profile, although sitosterol (B1666911) is the major sterol. google.comfrontiersin.org The biosynthesis of sterols in higher plants can occur via different routes, potentially leading to the formation of various sterols, including those structurally related to this compound. frontiersin.org

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from biological matrices, including higher plants and algae, involve a series of extraction and chromatographic techniques aimed at separating the target compound from other lipids and plant metabolites.

Extraction Techniques

Efficient extraction is the crucial first step in obtaining this compound from its natural sources. Various techniques are employed depending on the plant material and desired yield and purity.

Solvent extraction is a widely used conventional technique for isolating phytosterols, including this compound. core.ac.ukresearchgate.net The choice of solvent significantly impacts the yield and composition of the extract. core.ac.uk Common solvents utilized for the extraction of phytosterols include n-hexane, petroleum ether, ethanol, and methylene (B1212753) chloride. core.ac.uk

Maceration, a simple and cost-effective solvent extraction method, involves soaking the plant material in a solvent at room temperature. core.ac.ukiomcworld.com For instance, sequential maceration using solvents like hexane, chloroform, and methanol has been employed to extract compounds, including this compound, from dried seaweeds. iomcworld.com

Soxhlet extraction is another conventional hot continuous extraction method frequently used for extracting various compounds, including lipids and phytosterols, from plant matrices. core.ac.uk It serves as a reference technique for evaluating the performance of other extraction methods. core.ac.uk While effective, Soxhlet extraction is often time-consuming and requires large volumes of organic solvents. core.ac.uk

Different solvent systems and their ratios are explored to optimize this compound extraction. For example, studies have compared solvent systems like chloroform/methanol, hexane/isopropanol, and ethanol for extracting phytosterols. researchgate.net The ratio of solvent to sample weight is a significant factor affecting the extraction rate. tcsae.org Optimized conditions for extracting this compound from Sargassum fusiforme using 90% ethanol involved a sample weight to solvent volume ratio of 1:20 at 60°C for 4 hours. tcsae.org

Ultrasonic-assisted extraction (UAE) is a non-conventional technique that utilizes high-frequency sound waves to enhance solvent penetration into the plant matrix, thereby accelerating and improving the extraction process. mdpi.comresearchgate.net This method can shorten extraction times, requires lower temperatures, and can better preserve thermally sensitive compounds compared to traditional methods. mdpi.com

UAE has been successfully applied for the extraction of this compound from marine algae. nih.govnih.gov For example, ultrasonic extraction using methylene chloride has been used to obtain a crude extract containing this compound from Pelvetia siliquosa. nih.govoak.go.kr Optimized UAE conditions for extracting phytosterols, including this compound, from brown seaweeds like Sargassum fusiforme involved using a chloroform/methanol mixture (2:3) for 15 minutes, followed by saponification. researchgate.netnih.gov Studies have shown that UAE can be more efficient for extracting certain phytosterols compared to other methods like vortex extraction. researchgate.net

Microwave-assisted extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, increasing mass transfer and improving extraction efficiency. researchgate.netencyclopedia.pubnih.gov MAE can lead to higher yields with reduced solvent consumption and shorter extraction times compared to conventional methods. mdpi.com

MAE has been coupled with other techniques for the efficient extraction and purification of this compound from marine algae. nih.govcapes.gov.br For instance, MAE has been used to extract phytosterols, including this compound, from edible brown seaweeds such as Undaria pinnatifida and Sargassum fusiforme. nih.govcapes.gov.br Optimized MAE conditions, considering factors like microwave power, liquid/solid ratio, irradiation time, and extraction temperature, are crucial for maximizing the yield of target compounds. capes.gov.br

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of compounds present in the crude extract.

Column chromatography (CC) is a common method used for the initial separation of this compound. iomcworld.comtcsae.orgmdpi.com It often involves using stationary phases like silica gel and eluting with solvent systems of varying polarity. iomcworld.comtcsae.orgmdpi.com For example, silica gel column chromatography eluted with hexane-ethyl acetate (B1210297) mixtures has been used in the purification process of this compound. iomcworld.commdpi.com

High-performance liquid chromatography (HPLC) is a powerful technique for further purification and analysis of this compound, allowing for high purity levels. nih.govcapes.gov.brmdpi.com HPLC can be used to purify a single peak corresponding to this compound from a fraction obtained through other separation methods. mdpi.com The purity of isolated this compound is often determined by HPLC analysis. nih.govcapes.gov.br

High-speed countercurrent chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been reported as a useful, rapid, and selective method for the preparative isolation and purification of this compound from crude extracts. nih.govoak.go.kr HSCCC utilizes a two-phase solvent system, and the optimization of this system is critical for effective separation. oak.go.kr For example, a two-phase solvent system of n-heptane:methanol (3:2, v/v) has been successfully employed in HSCCC for the isolation of this compound with high purity. nih.govoak.go.kr HSCCC can be coupled with techniques like MAE for a more integrated extraction and purification process. nih.govcapes.gov.br

Other chromatographic methods and related techniques mentioned in the context of phytosterol separation include thin-layer chromatography (TLC) for monitoring fractions during purification iomcworld.commdpi.com and gas chromatography (GC), often coupled with mass spectrometry (MS) (GC-MS), for the analysis and identification of sterols, typically after derivatization. oak.go.krencyclopedia.pub

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the fractionation and purification of this compound. It is often employed after initial solvent extraction to separate compounds based on their polarity. The crude extract is loaded onto a silica gel column, and compounds are eluted using solvent systems of increasing polarity. mdpi.comiomcworld.com. For example, a study on the isolation of this compound from Lessonia trabeculata utilized repeated column chromatography on silica gel 60 iomcworld.com. Another approach involved eluting with a mixture of acetic ether and normal hexane with increasing polarity mdpi.com. Silica gel column chromatography has also been used in conjunction with other techniques, such as recrystallization, for the purification of this compound google.comresearchgate.net.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that utilizes centrifugal force to retain the stationary phase. oak.go.krnih.gov. This method is effective for the preparative isolation of natural products, including this compound, offering advantages such as shorter separation times and high material recovery. oak.go.krnih.gov. HSCCC separates compounds based on their partition coefficient between two immiscible solvent phases. nih.gov.

A specific application of HSCCC for this compound isolation from Pelvetia siliquosa involved ultrasonic extraction with methylene chloride followed by HSCCC purification. oak.go.kr. A two-phase solvent system composed of n-heptane and methanol (3:2 v/v) was successfully used. The upper organic phase served as the stationary phase, and the lower phase as the mobile phase. oak.go.kr. This method achieved a this compound purity of 96.8% with a recovery rate of approximately 90.5% from the crude extract. oak.go.kr. Another study on Sargassum horneri utilized HSCCC with a solvent system of n-hexane-acetonitrile-methanol (5:5:6, v/v) for the preparative separation of this compound, saringosterol, and phytol. mdpi.com.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of compounds like this compound. mdpi.comnih.gov. Preparative HPLC allows for the isolation of larger quantities of purified compounds. HPLC separates compounds based on their interaction with a stationary phase as they are carried by a mobile phase. mdpi.com.

HPLC is frequently used as a final purification step after initial chromatographic separations. mdpi.commdpi.com. For instance, after silica gel column chromatography, a mixture containing this compound was further purified using reverse-phase HPLC mdpi.com. In the isolation of this compound from Sargassum horneri, HPLC was used to identify prominent UV-absorbing peaks in the hexane fraction, and further purification of a specific peak by HPLC led to the isolation of this compound. nih.govmdpi.com. Common columns used for phytosterol separation by HPLC include C8, phenyl, and C18 columns, with C18 columns often favored for complex mixtures due to enhanced hydrophobic interactions. mdpi.com.

Flash Chromatography

Flash chromatography is a medium-pressure chromatographic technique that is faster than traditional column chromatography and is often used for rapid purification of compounds. It employs a stationary phase, typically silica gel, and a mobile phase to separate components of a mixture. thegoodscentscompany.comresearchgate.net. Flash chromatography can be used as a step in the isolation of this compound, often following initial extraction and prior to further purification steps like TLC or HPLC. researchgate.netresearchgate.net. A study on the isolation of an antidiabetic compound, identified as this compound, from Coccinia grandis leaves utilized flash chromatography as a subsequent step after vacuum liquid chromatography. researchgate.net.

Recrystallization Techniques

Recrystallization is a purification technique used to obtain crystalline solid compounds with higher purity. It involves dissolving the impure solid in a suitable solvent at an elevated temperature, followed by slow cooling to allow the desired compound to crystallize while impurities remain in solution. thegoodscentscompany.com. Recrystallization is often used in conjunction with chromatographic methods for the final purification of this compound. google.comresearchgate.net. For example, after chromatographic separation, this compound can be recrystallized from solvents like ethanol to achieve high purity, sometimes resulting in white needle-like crystals with a narrow melting range. mdpi.comgoogle.com.

Analytical Techniques for this compound Identification and Quantification

Accurate identification and quantification of this compound in complex matrices require sophisticated analytical techniques due to its structural similarity with other sterols. mdpi.com.

Spectroscopic Methods

Spectroscopic methods are crucial for the identification and structural elucidation of this compound. These techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H-NMR and 13C-NMR, is a primary method for confirming the structure of isolated this compound. mdpi.comoak.go.kriomcworld.com. By analyzing the chemical shifts and coupling patterns of signals in the NMR spectra, researchers can determine the arrangement of atoms and functional groups in the this compound molecule. mdpi.comoak.go.kriomcworld.commdpi.com. Comparison of experimental NMR data with previously reported spectral data for this compound is a common practice for identification. oak.go.krmdpi.com. Quantitative 1H NMR can also be used for the determination of total phytosterols, including this compound, in samples. nih.govacs.org.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. researchgate.net. Techniques like electron impact-mass spectrum (EIMS) and liquid chromatography–mass spectrometry (LC–MS) are used. oak.go.krnih.gov. LC-MS/MS can identify and quantify sterol sulfates, including this compound sulfate, by detecting characteristic molecular ions and fragmentation patterns. nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths. oak.go.kr.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor compounds with chromophores that absorb light in the UV-Vis range during chromatographic separation, such as HPLC. nih.govmdpi.com.

Other analytical techniques mentioned in the context of phytosterol analysis, which can be applied to this compound, include Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). oak.go.krmdpi.comaocs.org. GC typically requires derivatization of sterols before analysis. oak.go.kr. HPLC coupled with various detectors, such as Evaporative Light-Scattering Detection (ELSD) or UV detectors, is also widely used for analysis and quantification. oak.go.kre-fas.orgnih.govmdpi.com.

This compound Content in Selected Algal Species

| Algal Species | This compound Content (mg/g dry weight) | Reference |

| Desmarestia tabacoides | 81.67 | e-fas.orgresearchgate.net |

| Agarum clathratum | 78.70 | e-fas.orgresearchgate.net |

| Sargassum fusiforme | 0.788 - 2.878 (g/kg) | nih.gov |

| Sargassum pallidum | 0.585 - 1.596 (g/kg) | nih.gov |

| Pelvetia siliquosa | Not specified (Source) | oak.go.kr |

| Lessonia trabeculata | Not specified (Source) | iomcworld.com |

| Sargassum horneri | Not specified (Source) | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, HMQC, HMBC)

NMR spectroscopy is a primary tool for the structural identification of this compound, providing detailed information about its carbon-hydrogen framework and functional groups. Analysis typically involves a combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (HMQC, HMBC) NMR experiments. researchgate.netcusat.ac.inresearchgate.netscience.gov

¹H-NMR spectra of this compound exhibit characteristic signals, including those for olefinic protons and the oximethine proton. For instance, an olefinic proton signal at δH 5.27 ppm (doublet, J = 5 Hz, H-6) and an oximethine proton signal at δH 3.27 ppm (multiplet, H-3) have been reported. researchgate.net Another study on Sargassum miyabei reported olefinic proton signals at δH 5.35 ppm (doublet, J = 5.5 Hz, H-6) and 5.18 ppm (quartet, J = 6.5, 13 Hz). researchgate.net

¹³C-NMR and DEPT spectra help in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons) present in the this compound molecule. researchgate.net Two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the connectivity of atoms and verifying the structural assignments. researchgate.netscielo.org.mxresearchgate.netscience.gov For example, HMQC spectra show correlations between olefinic protons and their attached carbons, while HMBC experiments reveal long-range correlations, such as those between H-6 and carbons C-4. researchgate.net

Mass Spectrometry (MS, ESI-MS, EI-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron Ionization Mass Spectrometry (EI-MS) is commonly employed. impactfactor.orgoak.go.kre-fas.org EI-MS analysis of this compound typically shows a molecular ion peak at m/z 412.3705, corresponding to the molecular formula C₂₉H₄₈O. e-fas.orgwikidata.orgmassbank.eu Characteristic fragmentation patterns in EI-MS also provide structural insights. aocs.org For instance, a fragment ion at m/z 395.33, corresponding to the loss of a hydroxyl group ([M-OH]⁺), has been observed. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are also utilized, particularly in conjunction with liquid chromatography. researchgate.netnih.govusask.ca APCI often produces [M+H-H₂O]⁺ ions, while ESI is suitable for analyzing polar sterol conjugates without prior derivatization. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can enhance specificity and selectivity in the analysis of phytosterols, including this compound. researchgate.netusask.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption peaks in the IR spectrum indicate the presence of hydroxyl and olefinic groups. researchgate.netresearchgate.netmdpi.com For this compound, IR absorption peaks around 3400 cm⁻¹ are attributed to the hydroxyl group, while peaks around 1600 cm⁻¹ indicate the presence of olefinic double bonds. mdpi.com

Chromatographic Analysis for Quantification

Chromatographic techniques are essential for the separation and quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) Validation and Application

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound. mdpi.come-fas.orgkoreascience.krmdpi.com HPLC methods for this compound quantification often involve reversed-phase columns, such as Kinetex C18. e-fas.org Mobile phases typically consist of solvent mixtures like methanol and water or methanol and acetic acid solutions, often used in a gradient system. e-fas.org UV detection is commonly employed, with this compound showing a prominent peak around 220 nm. mdpi.com

HPLC methods for this compound quantification are subject to validation to ensure their specificity, linearity, accuracy, and precision according to guidelines such as those from the International Conference on Harmonization (ICH). e-fas.orgkoreascience.kr

Validation parameters for a developed HPLC method for this compound from Sargassum miyabei included:

Specificity: this compound showed a single peak at 8.5 minutes, unaffected by other components. e-fas.orgkoreascience.kr

Linearity: A linear range was established, for example, from 3.91 to 125.00 µg/mL, with a high correlation coefficient (R² = 0.9998). e-fas.orgkoreascience.kr

Limit of Detection (LOD): The LOD was determined to be 3.20 µg/mL. e-fas.orgkoreascience.kr

Limit of Quantification (LOQ): The LOQ was determined to be 9.77 µg/mL. e-fas.orgkoreascience.kr

Accuracy: Intra-day and inter-day variations were within acceptable ranges (90–110%). e-fas.orgkoreascience.kr

Precision: The relative standard deviation (RSD) was low (1.07%). e-fas.orgkoreascience.kr

Another study validating a this compound quantitation method using ¹H NMR reported linearity with R² > 0.998 and an LOQ of 93.8 µg. mdpi.com

HPLC has been applied to quantify this compound content in various algal species. For instance, a study comparing 11 Korean algal species found this compound contents ranging from 0.22 to 81.67 mg/g dry weight, with the highest levels in Desmarestia tabacoides (81.67 mg/g) and Agarum clathratum (78.70 mg/g). e-fas.orgkoreascience.kr

Here is a table summarizing HPLC validation data for this compound from Sargassum miyabei:

| Parameter | Value |

| Specificity | 8.5 min |

| Linearity | R² = 0.9998 |

| LOD | 3.20 µg/mL |

| LOQ | 9.77 µg/mL |

| Accuracy | 90–110% (Intra/Inter-day) |

| Precision | RSD = 1.07% |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound, often used after derivatization (e.g., trimethylsilylation) to increase volatility. oak.go.kraocs.orgaustinpublishinggroup.com GC-MS allows for the separation of this compound from other phytosterols, although coelution with compounds like beta-sitosterol (B1209924) can occur, necessitating the use of specific ion monitoring for identification. austinpublishinggroup.com

Typical GC conditions for phytosterol analysis, including this compound, involve using nonpolar capillary columns (e.g., 5% phenyl-methylpolysiloxane) with temperature programming. austinpublishinggroup.comnih.gov The injection temperature is typically around 250°C, and the oven temperature program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C or 320°C). impactfactor.orgaustinpublishinggroup.com EI-MS at 70 eV is a common ionization method, yielding characteristic ions for this compound, such as m/z 414, 396, and 354 (for beta-sitosterol) and m/z 314, 299, and 281 for this compound. austinpublishinggroup.com Selected Ion Monitoring (SIM) mode can be used to enhance selectivity. austinpublishinggroup.com GC-MS methods have been validated for the determination of this compound in various matrices, including rat plasma, urine, and feces. nih.gov

Thin-Layer Chromatography (TLC) Analysis

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the separation and preliminary identification of this compound, often employed during the purification process to monitor fractions. impactfactor.orgaocs.orgthieme-connect.comsigmaaldrich.com TLC can be used for fine purification of fucosterols. impactfactor.org Silica gel is a common stationary phase for TLC analysis of sterols. impactfactor.orgaocs.org

Biosynthesis and Metabolic Pathways of Fucosterol

Fucosterol (B1670223) Biosynthesis within Eukaryotic Sterol Pathways

The biosynthesis of this compound is a specialized branch of the broader eukaryotic sterol synthesis pathway, which is responsible for producing vital membrane components and signaling molecules. nih.govnih.gov In all eukaryotes, the synthesis of sterols originates from the common C30 precursor, 2,3-oxidosqualene (B107256). nih.govencyclopedia.pub From this critical juncture, the pathway bifurcates, marking a significant phylogenetic distinction. In animals and fungi, the enzyme lanosterol (B1674476) synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene into lanosterol. nih.govplos.org

Conversely, in photosynthetic organisms like plants and algae, the primary cyclization product is cycloartenol (B190886), formed by the action of the enzyme cycloartenol synthase (CAS). nih.govplos.orgnih.gov This cycloartenol-based route is the foundational pathway for the production of a diverse array of phytosterols (B1254722), including this compound. nih.gov The synthesis of this compound itself is particularly prominent in certain algae and oomycetes. acs.orgmarineagronomy.org The pathway from cycloartenol involves a complex series of enzymatic reactions, including demethylations, isomerizations, desaturations, and, crucially for this compound, specific alkylations of the sterol side chain. biorxiv.orgnih.gov

Role of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The fundamental building blocks for all isoprenoids, including this compound, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net In plants and other photosynthetic eukaryotes, these precursors are synthesized via two distinct and spatially separated pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. researchgate.netplos.orgnih.gov

The MVA pathway is located in the cytoplasm and is generally responsible for producing precursors for sesquiterpenes, triterpenes (including the sterol precursor squalene), and brassinosteroids. plos.orgnih.gov It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. encyclopedia.pubacs.org The MEP pathway, also known as the mevalonate-independent pathway, is situated in the plastids. nih.govresearchgate.net It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and typically supplies precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. plos.orgnih.gov

While the MVA pathway is considered the primary source of IPP and DMAPP for phytosterol biosynthesis, including this compound, evidence of metabolic crosstalk exists. plos.orgfao.org Studies have shown that the MEP pathway can contribute a portion of the substrate for sterol synthesis, indicating an exchange of intermediates between the cytoplasm and plastids. fao.org This interplay ensures a regulated supply of precursors for the various classes of isoprenoids essential for the organism's growth and function. plos.org

Key Enzymatic Steps and Enzymes Involved

The conversion of the basic C5 units into the complex structure of this compound is orchestrated by a series of highly specific enzymes. These catalysts mediate the elongation, cyclization, and modification of the hydrocarbon backbone to yield the final product.

The initial steps of the isoprenoid pathway involve the sequential head-to-tail condensation of IPP units. Farnesyl Pyrophosphate Synthase (FPPS) is a crucial enzyme in this process. nih.gov It catalyzes the formation of the C15 intermediate, farnesyl pyrophosphate (FPP), by first condensing IPP and DMAPP to create geranyl pyrophosphate (GPP, C10), and then adding another IPP molecule to GPP. proteopedia.orguniprot.orgnih.gov FPP serves as a major branch-point intermediate, providing the precursor for numerous compounds, including sterols, dolichols, and ubiquinones. nih.govtaylorandfrancis.com

The first committed step specific to sterol biosynthesis is catalyzed by Squalene (B77637) Synthase (SQS). nih.govwikipedia.orgresearchgate.net This enzyme is localized to the endoplasmic reticulum membrane and performs a unique head-to-head condensation of two FPP molecules. wikipedia.org The two-step reaction, which consumes NADPH, results in the formation of squalene, a C30 linear isoprenoid that is the direct precursor for all sterols. wikipedia.orguni.lu The regulation of SQS is critical as it directs the metabolic flux of FPP specifically toward the sterol branch of the isoprenoid pathway. researchgate.netnih.gov

Following the formation of squalene and its epoxidation to 2,3-oxidosqualene, the critical cyclization step is carried out by a class of enzymes known as Oxidosqualene Cyclases (OSCs). wikipedia.org These enzymes catalyze one of the most complex known enzymatic reactions, forming the characteristic four-ring sterol nucleus from the linear oxidosqualene chain. wikipedia.org

In the context of this compound biosynthesis in plants and algae, the key OSC is Cycloartenol Synthase (CAS). nih.govwikipedia.org CAS specifically directs the cyclization of 2,3-oxidosqualene to form cycloartenol, a pentacyclic triterpenoid. plos.orgnih.gov This molecule is distinguished by a cyclopropane (B1198618) ring at the C-9/C-10 position, which is later opened in subsequent steps of the phytosterol pathway. acs.org The formation of cycloartenol, rather than lanosterol, is a defining feature of sterol biosynthesis in the photosynthetic lineage. nih.govplos.orgsemanticscholar.org

A hallmark of phytosterols, including this compound, is the presence of a methyl or ethyl group at the C-24 position of the side chain, an alkylation absent in cholesterol. nih.govnih.gov This modification is introduced by a family of enzymes called Sterol C-24 Methyltransferases (SMTs), which use S-adenosyl-L-methionine as a methyl group donor. biorxiv.orgwikipedia.org

The alkylation process typically involves two sequential steps catalyzed by different SMTs. nih.govnih.gov

SMT1 is primarily responsible for the first methylation step. It catalyzes the transfer of a methyl group to the C-24 position of cycloartenol to form 24-methylenecycloartenol. biorxiv.orgnih.gov This is a key regulatory step that channels carbon flux towards the biosynthesis of C-24 alkylated sterols. biorxiv.orgnih.gov

SMT2 is mainly responsible for the second methylation. It acts on C-24 methylene (B1212753) sterol intermediates, such as 24-methylenelophenol, to add a second methyl group, resulting in a C-24 ethylidene side chain. biorxiv.orgresearchgate.net This second alkylation step is essential for the formation of precursors to major phytosterols like sitosterol (B1666911) and isothis compound, the latter being a direct precursor to this compound. biorxiv.org

While SMT1 and SMT2 have primary substrate preferences, there is some functional overlap, as SMT1 can catalyze the second methylation at a lower rate, and SMT2 can perform the first. nih.gov

After the initial cyclization to cycloartenol, the sterol nucleus undergoes a series of modifications, including the removal of two methyl groups at the C-4 position. nih.govportlandpress.com This demethylation is a critical step for producing functional sterols and is carried out by a multi-enzyme complex that includes Sterol C-4 Methyl Oxidase (SMO). nih.gov

In contrast to animals and fungi which have a single SMO enzyme, plants have evolved two distinct families of these enzymes, SMO1 and SMO2. portlandpress.comfrontiersin.org

The SMO1 family is responsible for oxidizing the first methyl group (at C-4α) on 4,4-dimethylsterol precursors like 24-methylenecycloartanol. biorxiv.orgportlandpress.com

The SMO2 family acts later in the pathway, removing the remaining methyl group from 4α-methylsterol intermediates, such as 24-ethylidenelophenol. biorxiv.orgportlandpress.com

This two-stage demethylation, involving distinct SMO families, is a unique feature of phytosterol biosynthesis. portlandpress.comscience.gov The process involves a three-step mechanism for each methyl group: oxidation of the methyl to a carboxyl group by SMO, followed by decarboxylation and reduction steps catalyzed by other enzymes in the complex. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Farnesyl Pyrophosphate Synthase | FPPS | Synthesizes the C15 precursor for isoprenoids. nih.gov | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP), Geranyl Pyrophosphate (GPP) | Farnesyl Pyrophosphate (FPP) |

| Squalene Synthase | SQS | Catalyzes the first committed step in sterol biosynthesis. wikipedia.orgresearchgate.net | Farnesyl Pyrophosphate (FPP) | Squalene |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to the foundational phytosterol precursor. plos.orgnih.gov | 2,3-Oxidosqualene | Cycloartenol |

| Sterol C-24 Methyltransferase 1 | SMT1 | Performs the first methylation of the sterol side chain. biorxiv.orgnih.gov | Cycloartenol | 24-Methylene-cycloartanol |

| Sterol C-24 Methyltransferase 2 | SMT2 | Performs the second methylation, creating the C-24 ethylidene group. biorxiv.orgresearchgate.net | 24-Methylenelophenol | 24-Ethylidenelophenol |

| Sterol C-4 Methyl Oxidase | SMO | Oxidizes methyl groups at the C-4 position for removal. nih.govportlandpress.com | 4,4-Dimethylsterols, 4α-Methylsterols | 4-Carboxy sterols |

Cyclopropyl Sterol Isomerase (CPI)

A key enzymatic step in the biosynthesis of phytosterols, including this compound, is catalyzed by Cyclopropyl Sterol Isomerase (CPI). This enzyme is essential for the conversion of cycloartenol, the initial cyclization product of 2,3-oxidosqualene in photosynthetic organisms, to cycloeucalenol. frontiersin.orgnih.gov The primary function of CPI is to facilitate the opening of the cyclopropane ring at the C-9,19 position of cycloartenol. biorxiv.org This reaction is a critical divergence point from the cholesterol biosynthesis pathway in animals, which proceeds via lanosterol and does not involve a cyclopropane intermediate. The action of CPI is therefore a mandatory step to channel intermediates into the phytosterol pathway. frontiersin.org The subsequent product, obtusifoliol, is then further metabolized in the pathway. biorxiv.org

Sterol C-14 Demethylase (CYP51) and Sterol C-14 Reductase (C-14R)

Following the initial modifications of the sterol nucleus, two crucial enzymes, Sterol C-14 Demethylase (CYP51) and Sterol C-14 Reductase (C-14R), are involved in the removal of a methyl group at the C-14 position.

Sterol C-14 Demethylase (CYP51) , a member of the cytochrome P450 superfamily, is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like obtusifoliol. biorxiv.orgwikipedia.orgnih.gov This demethylation is a vital and highly conserved step across all biological kingdoms for the synthesis of functional sterols. wikipedia.orgnih.govnih.gov The reaction catalyzed by CYP51 is complex, involving three successive monooxygenation reactions that convert the methyl group into a carboxyl group, which is then eliminated as formic acid, leading to the formation of a Δ14-15 double bond. nih.gov

Sterol C-14 Reductase (C-14R) then acts on the product of the CYP51 reaction. This enzyme catalyzes the reduction of the newly formed C-14 double bond, yielding 4α-methylfecosterol. biorxiv.org The coordinated action of CYP51 and C-14R is essential for the progressive demethylation and modification of the sterol core, preparing it for subsequent enzymatic transformations.

Sterol Delta-7-Delta-8 Isomerase (EBP, HYD1)

The next step in the pathway involves the isomerization of the double bond within the B-ring of the sterol nucleus, a reaction catalyzed by Sterol Delta-7-Delta-8 Isomerase . nih.gov This enzyme facilitates the shift of the double bond from the C8-C9 position to the C7-C8 position. nih.gov In yeast, this enzyme is crucial for the conversion of zymosterol (B116435) to cholesta-7,24-dien-3 beta-ol. nih.gov While the specific substrates may vary between organisms, the fundamental function of this isomerase is conserved and plays a critical role in producing the correct stereochemistry and double bond positioning for the final sterol product.

Sterol 5-Desaturase (SC5DL, DWF7)

Sterol 5-Desaturase is a highly conserved enzyme among eukaryotes that introduces a double bond at the C-5 position of the sterol ring. wikipedia.orgwikipedia.org This enzyme catalyzes the dehydrogenation of the C-5(6) bond in a sterol intermediate. wikipedia.org In animals, this enzyme, also known as lathosterol (B1674540) oxidase, converts lathosterol to 7-dehydrocholesterol, a precursor to cholesterol. wikipedia.orgwikipedia.orgresearchgate.net In the context of this compound biosynthesis, a similar desaturation step is necessary to create the characteristic Δ5 double bond in the this compound molecule. The action of this desaturase is a critical step in the later stages of the pathway, leading to the formation of the final sterol structure.

Delta-24-Sterol Reductase (DHCR24, DIM) in this compound Metabolism

The final modifications to the sterol side chain are crucial for defining the specific identity of the sterol. Delta-24-Sterol Reductase (DHCR24) is an enzyme that catalyzes the reduction of the delta-24 double bond of sterol intermediates. uniprot.orgebi.ac.ukwikipedia.org This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. wikipedia.org In cholesterol biosynthesis, DHCR24 is responsible for the final step of converting desmosterol (B1670304) to cholesterol. nih.gov In the this compound pathway, the modification at the C-24 position involves the introduction of an ethylidene group, a process that requires a series of enzymatic reactions, including the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While DHCR24's direct role in this compound's ethylidene group formation is not explicitly detailed, the reduction of double bonds in the side chain is a common theme in sterol biosynthesis, and enzymes with similar reductase activity are essential for producing the final saturated or unsaturated side-chain structures.

Comparative Analysis of this compound Biosynthesis Across Different Algal Classes

The distribution and abundance of this compound vary significantly across different algal classes, reflecting divergences in their sterol biosynthetic pathways.

Phaeophyceae (Brown Algae): this compound is the predominant sterol in most brown algae. mdpi.com Species such as Fucus vesiculosus, Sargassum fusiforme, and Ecklonia radiata contain high levels of this compound, often comprising over 80-95% of their total sterol content. frontiersin.orgmdpi.com This indicates that the enzymatic machinery for this compound synthesis is highly active and evolutionarily conserved within this class.

Rhodophyta (Red Algae): Red algae primarily synthesize cholesterol as their main sterol. nih.gov While some species may contain minor amounts of this compound, it is not a characteristic component of their sterol profile. nih.gov This suggests that the later stages of the sterol biosynthetic pathway, particularly the enzymes responsible for the C-24 alkylation leading to this compound, are either absent or have low activity in most red algae.

Chlorophyta (Green Algae): The sterol composition of green algae is more diverse and can vary significantly between species. nih.gov While some green algae produce ergosterol (B1671047) or other phytosterols, this compound is generally not a major component. nih.gov The presence of different end-product sterols points to a diversification of the sterol biosynthetic pathways within this algal class.

The following interactive table provides a summary of the primary sterol content in different algal classes.

| Algal Class | Primary Sterol(s) | This compound Presence |

| Phaeophyceae | This compound | Predominant |

| Rhodophyta | Cholesterol | Minor/Absent |

| Chlorophyta | Ergosterol, various phytosterols | Generally not a major component |

Evolutionary Perspectives of Sterol Synthesis with Emphasis on this compound

The evolution of sterol synthesis is a key element in the diversification of eukaryotes, with sterols playing crucial roles in membrane structure and function. nih.govresearchgate.net The sterol biosynthetic pathway has been subject to intense diversification in different eukaryotic clades, leading to a wide array of sterol structures. nih.govscilit.com

The this compound biosynthesis pathway highlights several key evolutionary aspects. The use of cycloartenol as a precursor, a hallmark of photosynthetic organisms, points to an evolutionary link between algae and terrestrial plants. nih.gov The presence of this compound as the main sterol in brown algae suggests a specific adaptation of the sterol pathway in this lineage. The enzymes responsible for the C-24 alkylation, which leads to the formation of the characteristic ethylidene group of this compound, likely evolved to fulfill specific structural or functional requirements of the membranes in these organisms.

The divergence of sterol pathways, leading to cholesterol in animals, ergosterol in fungi, and a variety of phytosterols like this compound in algae and plants, is a result of gene duplication, divergence, and loss of the enzymes involved in the later, more specialized steps of the pathway. nih.gov The study of these pathways provides insights into the evolutionary relationships between different eukaryotic groups and the adaptation of cellular processes to diverse environmental conditions.

Pharmacological and Biological Activities of Fucosterol

Anticancer and Anti-Proliferative Effects of Fucosterol (B1670223)

This compound, a phytosterol predominantly found in various species of marine brown algae, has garnered significant scientific interest for its potential as an anticancer agent. nih.govnih.gov Research indicates that this compound exerts inhibitory effects against the growth and proliferation of a diverse range of cancer cells. mdpi.com Its anticancer activities are multifaceted, involving the induction of programmed cell death, interruption of the cell division cycle, and modulation of critical signaling pathways that govern cancer pathogenesis.

Cell Line Specificity

The anti-proliferative effects of this compound have been documented across various human cancer cell lines, demonstrating a broad spectrum of activity. Studies have shown its efficacy in inhibiting the growth of ovarian, colon, breast, lung, cervical, leukemia, and osteosarcoma cancer cells. nih.govmdpi.com For instance, this compound selectively inhibits the growth of human cervical HeLa cancer cells with an IC50 value of 40 µM. nih.govnih.gov In human ovarian cancer cell lines ES2 and OV90, the IC50 values were determined to be 62.4 µM and 51.4 µM, respectively. nih.gov Similarly, against lung cancer cell lines A549 and SK-LU-1, this compound showed profound effects with an IC50 of 15 µM. nih.gov Notably, the compound has demonstrated selectivity, showing minimal cytotoxic effects on normal cell lines in some studies. phcog.comresearchgate.net

| Cancer Type | Specific Cell Lines | Reference |

|---|---|---|

| Ovarian | ES2, OV90 | nih.gov |

| Colon | HT-29, HCT116 | phcog.comresearchgate.net |

| Breast | T47D, MDA-MB-231 | phcog.commdpi.com |

| Lung | A549, SK-LU-1 | nih.gov |

| Cervical | HeLa | nih.govnih.gov |

| Leukemia | HL-60 (Promyelocytic) | mdpi.com |

| Osteosarcoma | MG63 | mdpi.com |

Mechanisms of Action in Cancer Pathogenesis

This compound's anticancer effects are not merely due to cytotoxicity but are orchestrated through specific molecular mechanisms that interfere with cancer cell survival and proliferation.

A primary mechanism by which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov In ovarian cancer cells, this compound treatment leads to an increase in late-apoptotic cells and activates key apoptotic proteins. nih.govresearchgate.net This process involves the activation of initiator caspase-9 and executioner caspase-3, as well as the release of cytochrome c from the mitochondria into the cytosol. nih.govsemanticscholar.org The induction of apoptosis is also observed in human cervical HeLa cells and is linked to the generation of reactive oxygen species (ROS). nih.govnih.gov In lung cancer cells, this compound enhances the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

This compound has been shown to impede the progression of the cell cycle in cancer cells, thereby halting their proliferation. nih.gov In human cervical cancer (HeLa) and lung cancer (A549, SK-LU-1) cells, this compound induces cell cycle arrest at the G2/M checkpoint. nih.govnih.gov This arrest is associated with a dose-dependent increase in the population of cells in the G2 phase. nih.gov In ovarian cancer cells, this compound treatment leads to an increase in the sub-G1 phase, which is indicative of apoptotic cells. nih.govsemanticscholar.org The compound also decreases the expression of cell-cycle regulatory proteins, such as Proliferating Cell Nuclear Antigen (PCNA), in ovarian cancer cells. nih.gov

This compound's ability to influence key intracellular signaling pathways is central to its anti-proliferative activity. nih.gov It has been shown to inhibit several pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. mdpi.comrhhz.net

PI3K/Akt/mTOR Pathway: this compound significantly inhibits the phosphoinositide-3-kinase (PI3K)/Akt/mechanistic target of Rapamycin (B549165) (mTOR) signaling pathway. nih.gov In human cervical cancer cells, it downregulates the expression levels of key proteins in this cascade, including PI3K, p-PI3K, Akt, mTOR, and pm-TOR. nih.govnih.gov This inhibitory action has also been confirmed in ovarian cancer cells, where this compound dramatically inhibits the phosphorylation of PI3K/MAPK signal transduction proteins. mdpi.comunibo.it

Raf/MEK/ERK Pathway: The Raf/MEK/ERK signaling pathway is another target of this compound, particularly in lung cancer. nih.govwisdomlib.org Studies indicate that this compound may suppress the progression of non-small cell lung cancer by targeting GRB2, an upstream activator of this pathway. nih.gov

MAPK (JNK, p38): this compound modulates the mitogen-activated protein kinase (MAPK) pathways. In ovarian cancer cells, it inhibits the phosphorylation of ERK1/2 and p38, which are upstream regulators of cancer signaling mechanisms. nih.gov In other contexts, this compound has been shown to suppress the p38 MAPK and JNK pathways. nih.govnih.govmdpi.com

p-P70S6K: Downstream of the PI3K/Akt/mTOR pathway, this compound also inhibits the expression of phosphorylated p70S6 kinase (p-P70S6K) and its substrate S6 ribosomal protein in ovarian cancer cells. nih.gov

This compound can trigger cancer cell death by inducing dysfunction in two critical organelles: the mitochondria and the endoplasmic reticulum (ER). nih.gov In human ovarian cancer cells, this compound causes mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS). nih.gov This mitochondrial stress is a key factor in the induction of apoptosis. nih.govunibo.it

Following mitochondrial stress, this compound also induces ER stress. nih.gov This is evidenced by the activation of ER stress sensor proteins, including IRE1α, ATF6α, PERK, GADD153, eIF2α, and GRP78, in ovarian cancer cells. nih.govresearchgate.net The concomitant induction of both mitochondrial dysfunction and ER stress creates a cellular environment that is highly conducive to apoptosis, thereby suppressing cancer progression. nih.gov

Anti-Angiogenesis (e.g., VEGFD, FLT-1, FLT-4 modulation)

While this compound is recognized for its anti-cancer properties, which often involve the inhibition of tumor-induced blood vessel formation (angiogenesis), specific details on its direct modulation of Vascular Endothelial Growth Factor D (VEGFD), Fms-like tyrosine kinase 1 (FLT-1), and Fms-like tyrosine kinase 4 (FLT-4) are not extensively detailed in current research. Other compounds derived from brown algae, such as fucoidan (B602826) and fucoxanthin, have been shown to inhibit angiogenesis by affecting the broader Vascular Endothelial Growth Factor (VEGF) and its receptor pathways. nih.govresearchgate.net For instance, fucoidan has been observed to reduce the expression and secretion of VEGF. nih.gov However, attributing these specific mechanisms directly to this compound requires further targeted investigation.

Anti-Inflammatory Properties of this compound

This compound demonstrates significant anti-inflammatory effects through multiple mechanisms, including the regulation of inflammatory mediators, inhibition of key signaling pathways, and activation of protective cellular responses.

This compound has been shown to effectively suppress the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage models, this compound inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.govresearchgate.net This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

The compound also curtails the secretion of several pro-inflammatory cytokines. Research has consistently shown that this compound treatment leads to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. nih.gov For example, in TNF-α/IFN-γ-stimulated human dermal fibroblasts, this compound treatment downregulated the mRNA expressions of these inflammatory cytokines. This modulation helps to mitigate the inflammatory response at a cellular level.

Table 1: this compound's Effect on Inflammatory Mediators

| Mediator | Model/Cell Line | Observed Effect | Source |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-induced RAW 264.7 Macrophages | Inhibited production by suppressing iNOS expression. | nih.gov |

| Reactive Oxygen Species (ROS) | TNF-α/IFN-γ-stimulated Human Dermal Fibroblasts (HDFs) | Dose-dependently decreased intracellular ROS production. | nih.gov |

| TNF-α | LPS-induced RAW 264.7 Macrophages | Suppressed expression and production. | nih.gov |

| IL-1β | LPS- or Aβ-induced Microglial Cells | Significantly inhibited production. | |

| IL-6 | LPS-induced RAW 264.7 Macrophages | Suppressed expression and production. | nih.gov |

A primary mechanism for this compound's anti-inflammatory action is its ability to inhibit critical signaling pathways. This compound has been found to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. It achieves this by preventing the phosphorylation and subsequent nuclear translocation of NF-κB subunits.

Furthermore, this compound modulates the mitogen-activated protein kinase (MAPK) pathway. Studies have revealed that this compound can reduce the phosphorylation of MAPK mediators, including p38. In LPS-induced macrophages, this compound attenuated the phosphorylation of proteins involved in the p38 MAPK pathway. The collective inhibition of the NF-κB and MAPK/p38 signaling cascades is central to the anti-inflammatory effects of this compound.

In addition to inhibiting pro-inflammatory pathways, this compound also activates protective signaling cascades. It has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by inflammation. Research confirmed that this compound treatment boosted the nuclear translocation of Nrf2 in stimulated human dermal fibroblasts, which in turn increased the levels of the antioxidant enzyme HO-1. nih.gov This activation is a key mechanism for reducing intracellular ROS and mitigating inflammatory responses. nih.gov

Antioxidant Activities of this compound

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge harmful free radicals and reduce oxidative stress.

This compound has demonstrated direct free-radical scavenging capabilities. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound was shown to effectively neutralize DPPH radicals, with its activity being dose-dependent. researchgate.net One study found that at a concentration of 250 μg/mL, this compound inhibited DPPH radiation by 16%. researchgate.net

While specific studies detailing this compound's direct scavenging of hydroxyl radicals are limited, its broader antioxidant effects are well-documented. This compound significantly reduces intracellular ROS levels induced by various stressors. nih.govresearchgate.net For instance, in one study, this compound treatment reduced the level of intracellular ROS induced by hydrogen peroxide by over 71%. researchgate.net This indicates a strong capacity to protect cells from oxidative damage, even if the precise interaction with every type of radical is not fully elucidated.

Table 2: Antioxidant Activity of this compound

| Activity | Assay/Model | Key Finding | Source |

|---|---|---|---|

| DPPH Radical Scavenging | DPPH Assay | Demonstrated dose-dependent scavenging activity; 16% inhibition at 250 μg/mL. | researchgate.net |

| Intracellular ROS Reduction | H2O2-induced ROS in Hep-G2 cells | Reduced intracellular ROS by 71.66% at a concentration of 10 µg/mL. | researchgate.net |

| Intracellular ROS Reduction | TNF-α/IFN-γ-stimulated HDFs | Significantly and dose-dependently reduced ROS production. | nih.gov |

Protection Against Oxidative Stress (e.g., t-BHP-induced)

This compound has demonstrated significant protective effects against oxidative stress induced by agents such as tert-butyl hydroperoxide (t-BHP). In studies utilizing HepG2 cells, a human liver cell line, this compound pretreatment has been shown to counteract the cellular damage caused by t-BHP. nih.gov The mechanism of this protection involves the mitigation of key oxidative stress markers. Specifically, this compound treatment ameliorates the increased levels of intracellular reactive oxygen species (ROS) and reverses the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant, in t-BHP-treated cells. nih.gov This suggests that this compound's protective action is mediated through the enhancement of cellular defense mechanisms against oxidative damage. nih.gov Further research has corroborated these findings, showing this compound isolated from the edible brown alga Eisenia bicyclis inhibits ROS production in macrophages treated with t-BHP. researchgate.net The hepatoprotective effects are attributed to this ability to decrease ROS production and increase hepatic GSH levels, thereby preventing cellular damage. nih.gov

Table 1: this compound's Efficacy Against t-BHP-Induced Oxidative Stress

| Model/Cell Line | Inducing Agent | Key Findings | References |

|---|---|---|---|

| HepG2 Cells | t-BHP | Ameliorated increased intracellular ROS. | nih.gov |

| HepG2 Cells | t-BHP | Prevented the decrease in glutathione (GSH) levels. | nih.gov |

Antidiabetic and Anti-Obesity Effects of this compound

This compound exhibits notable potential in metabolic regulation, with research pointing towards significant antidiabetic and anti-obesity activities. These effects are attributed to its ability to influence various metabolic pathways, including glucose metabolism and adipogenesis.

This compound contributes to glucose control through multiple mechanisms. One key action is the inhibition of alpha-glucosidase, an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. nih.govyoutube.com By inhibiting this enzyme, this compound can delay carbohydrate digestion, leading to a slower and reduced absorption of glucose into the bloodstream. nih.gov In vitro studies have demonstrated that this compound exhibits good inhibitory activity against the alpha-glucosidase enzyme, with a reported IC50 value of 289.4 ± 4.91 μM. nih.gov

Table 2: Glucose Lowering Mechanisms of this compound

| Mechanism | Description | Supporting Evidence | References |

|---|---|---|---|

| Alpha-Glucosidase Inhibition | Inhibits the enzyme that breaks down carbohydrates into glucose in the small intestine, slowing glucose absorption. | Demonstrated good inhibition with an IC50 value of 289.4 ± 4.91 μM in vitro. | nih.gov |

This compound has been identified as a potent inhibitor of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. This anti-obesity potential is realized through direct effects on lipid storage and the modulation of key signaling pathways and transcription factors that govern fat cell development.

A primary indicator of this compound's anti-adipogenic effect is its ability to suppress the accumulation of lipids within fat cells. Research using the 3T3-L1 pre-adipocyte cell line, a standard model for studying adipogenesis, has shown that this compound significantly reduces intracellular lipid accumulation during differentiation. nih.govnih.gov Treatment with this compound during the adipogenic process leads to a visible decrease in the formation of lipid droplets within the cells. nih.govnih.gov

The inhibition of lipid accumulation by this compound is mechanistically linked to its ability to downregulate the expression of critical adipogenic transcriptional factors. These master regulators orchestrate the gene expression program required for adipocyte differentiation. Studies have consistently shown that this compound treatment suppresses the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.govnih.gov PPARγ and C/EBPα work in concert to activate the genes necessary for the adipocyte phenotype. koreascience.kr Additionally, this compound downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that plays a central role in lipogenesis (the synthesis of fatty acids and triglycerides). nih.govnih.gov By inhibiting these key factors, this compound effectively halts the adipogenic program at the molecular level.

This compound's anti-adipogenic effects are further mediated through the activation of specific signaling pathways that act as cellular energy sensors and developmental regulators. nih.govnih.gov It has been shown to effectively upregulate the phosphorylation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.govnih.gov Activated AMPK promotes energy-producing processes while inhibiting energy-consuming ones like lipogenesis. This compound-induced AMPK activation also leads to the phosphorylation and inhibition of its downstream target, acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.gov

In addition to the AMPK pathway, this compound prevents adipogenesis by activating the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is a known inhibitor of adipocyte differentiation. This compound treatment leads to the activation of major components of this pathway, including β-catenin and disheveled 2 (DVL2), while inactivating glycogen (B147801) synthase kinase 3β (GSK3β), a negative regulator of the pathway. nih.gov The combined activation of AMPK and Wnt/β-catenin signaling pathways creates a robust anti-adipogenic environment, preventing the development of mature fat cells. nih.govnih.gov

Table 3: Anti-adipogenic Mechanisms of this compound

| Mechanism | Effect | Key Molecular Targets | References |

|---|---|---|---|

| Lipid Accumulation | Inhibition | Reduced formation of intracellular lipid droplets in 3T3-L1 adipocytes. | nih.govnih.govnih.gov |

| Adipogenic Transcription | Downregulation | PPARγ, C/EBPα, SREBP-1c. | nih.govnih.govnih.govnih.gov |

| Signaling Pathways | Activation | AMPK, Wnt/β-catenin. | nih.govnih.gov |

Table of Mentioned Compounds

| Compound/Protein Name | Abbreviation |

|---|---|

| Acetyl-CoA carboxylase | ACC |

| AMP-activated protein kinase | AMPK |

| CCAAT/enhancer-binding protein α | C/EBPα |

| Disheveled 2 | DVL2 |

| This compound | |

| Glutathione | GSH |

| Glycogen | |

| Glycogen synthase kinase 3β | GSK3β |

| Peroxisome Proliferator-Activated Receptor γ | PPARγ |

| Reactive Oxygen Species | ROS |

| Sterol Regulatory Element-Binding Protein-1c | SREBP-1c |

| tert-butyl hydroperoxide | t-BHP |

| Alpha-Glucosidase |

Anti-adipogenic Mechanisms and Lipid Regulation

Effects on Cholesterol Homeostasis (e.g., LXR Agonism, ABCA1, ABCG1, ApoE modulation)

This compound plays a significant role in maintaining cholesterol homeostasis, primarily by acting as a modulator of Liver X Receptors (LXRs). nih.gov Research has identified this compound as a dual LXR agonist, capable of stimulating the transcriptional activity of both LXR-α and LXR-β. nih.gov This agonistic activity is crucial for regulating the expression of key genes involved in reverse cholesterol transport. nih.gov

In in vitro studies using THP-1-derived macrophages, this compound has been shown to induce the transcriptional activation of ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE). nih.gov These genes are critical for mediating the efflux of cholesterol from cells. nih.govnih.gov Consequently, this compound treatment significantly enhances the removal of cholesterol from macrophages. nih.govresearchgate.net The activation of LXR-β, in particular, may contribute to Alzheimer's disease-related pathologies by maintaining cholesterol balance and facilitating amyloid-beta (Aβ) clearance through pathways involving ABC transporters and ApoE. nih.gov

Notably, while activating these pathways, this compound does not appear to induce significant triglyceride accumulation in liver cells, a common side effect of some LXR agonists. nih.govmdpi.com This is attributed to its ability to upregulate Insig-2a, which hinders the nuclear translocation of SREBP-1c, a key transcription factor in hepatic lipogenesis. nih.gov These findings suggest that this compound is a selective LXR modulator that beneficially regulates cholesterol homeostasis. nih.gov

Table 1: this compound's Effects on Key Genes in Cholesterol Homeostasis

| Gene Target | Modulatory Effect | Cellular Model | Associated Receptor | Outcome |

| ABCA1 | Upregulation / Transcriptional Activation | THP-1 Macrophages, Caco-2 Cells | LXR-α, LXR-β | Increased Cholesterol Efflux |

| ABCG1 | Upregulation / Transcriptional Activation | THP-1 Macrophages | LXR-α, LXR-β | Increased Cholesterol Efflux |

| ApoE | Upregulation / Transcriptional Activation | THP-1 Macrophages | LXR-α, LXR-β | Enhanced Cholesterol Transport |

| NPC1L1 | Regulation | Caco-2 Cells | LXR-α, LXR-β | Modulated Intestinal Cholesterol Absorption |

| Insig-2a | Upregulation | HepG2 Cells | LXR-α, LXR-β | Attenuation of Hepatic Triglyceride Accumulation |

Neuroprotective and Anti-Neurological Activities of this compound

This compound, a phytosterol abundant in marine algae, demonstrates significant promise as a neuroprotective agent, with accumulated evidence suggesting its therapeutic potential in the context of neurodegeneration. nih.govnih.gov Its neuropharmacological actions are multifaceted, targeting various cellular pathways intimately associated with neuronal survival, inflammation, and the pathobiology of neurodegenerative disorders (NDDs). nih.govfrontiersin.org

Attenuating Neurodegenerative Processes

This compound's neuroprotective capabilities stem from its influence on multiple signaling pathways crucial for neuronal health. nih.gov Network pharmacology and in silico analyses have revealed that this compound targets a wide array of signaling molecules, receptors, and enzymes within pathways such as the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and neurotrophin signaling pathways. nih.govnih.govfrontiersin.org These pathways are fundamentally linked to neuronal growth, survival, and functionality. nih.gov By modulating these complex networks, this compound can intervene in the progression of neurodegenerative conditions. researchgate.net Its demonstrated antioxidant and anti-inflammatory properties further contribute to its capacity to protect neuronal cells from damage. nih.govresearchgate.net

Inhibition of Cholinesterases (e.g., AChE, BChE)

A key aspect of this compound's neuroprotective profile is its ability to inhibit cholinesterases. researchgate.net According to the cholinergic hypothesis, cognitive decline in conditions like Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). um.edu.my this compound exhibits dose-dependent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of ACh. mdpi.comum.edu.myresearchgate.net By inhibiting these enzymes, this compound helps to preserve the levels of acetylcholine in the synaptic cleft, thereby supporting cholinergic neurotransmission. um.edu.my Enzyme kinetic analyses have further characterized this compound as a non-competitive inhibitor of AChE. mdpi.com

Table 2: this compound's Cholinesterase Inhibitory Activity

| Enzyme Target | Activity | Type of Inhibition |

| Acetylcholinesterase (AChE) | Dose-dependent inhibition | Non-competitive |